2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-ethylpropanamide
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Overview
Description
2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-ethylpropanamide is a heterocyclic compound that belongs to the thienopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-ethylpropanamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-ethylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-ethylpropanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-ethylpropanamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular pathways, leading to effects such as cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Aminothieno[2,3-d]pyrimidine: Shares the thienopyrimidine core but lacks the N-ethylpropanamide group.
2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: These compounds have similar structures but different alkyl substitutions.
Uniqueness
2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-ethylpropanamide is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C11H14N4OS2 |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-(4-aminothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-ethylpropanamide |
InChI |
InChI=1S/C11H14N4OS2/c1-3-13-9(16)6(2)18-11-14-8(12)7-4-5-17-10(7)15-11/h4-6H,3H2,1-2H3,(H,13,16)(H2,12,14,15) |
InChI Key |
PXTZEIUKLPBLFE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(C)SC1=NC(=C2C=CSC2=N1)N |
Origin of Product |
United States |
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